An In-depth Technical Guide to 4-Chloro-6-methoxyquinolin-2(1H)-one
An In-depth Technical Guide to 4-Chloro-6-methoxyquinolin-2(1H)-one
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-6-methoxyquinolin-2(1H)-one. This compound is a key heterocyclic intermediate, valued in medicinal chemistry and materials science for its versatile quinolinone core. The presence of a reactive chlorine atom at the C4 position makes it an excellent precursor for a wide array of functionalized derivatives. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and synthetic utility, grounded in authoritative references.
Physicochemical and Computed Properties
4-Chloro-6-methoxyquinolin-2(1H)-one is a solid organic compound. Its core structure is a quinolin-2-one, featuring a methoxy substituent at position 6 and a synthetically crucial chloro group at position 4. The physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | Calculated |
| Molecular Weight | 209.63 g/mol | [1] |
| IUPAC Name | 4-chloro-6-methoxyquinolin-2(1H)-one | - |
| Topological Polar Surface Area | 38.3 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | Calculated |
| XLogP3-AA | 3.3 | [2] |
Note: Some properties are derived from closely related structures due to limited direct experimental data for this specific compound.
Synthesis and Mechanistic Rationale
The synthesis of 4-chloro-substituted quinolin-2-ones typically involves a multi-step sequence starting from an appropriately substituted aniline. A robust and common strategy is the cyclocondensation of an aniline derivative with a malonic acid equivalent, followed by chlorination and selective hydrolysis.
Overview of Synthetic Strategy
The synthesis initiates with a reaction between a p-substituted aniline (in this case, 4-methoxyaniline) and malonic acid. This condensation is driven by a powerful dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). This step often results in the formation of a 2,4-dichloroquinoline intermediate. The choice of POCl₃ is critical as it facilitates both the cyclization to form the quinoline ring and the conversion of the hydroxyl groups (from the enol form of the amide and carboxylic acid) into chlorides in a one-pot reaction.[3] The subsequent step involves a regioselective reaction, typically hydrolysis, to convert the more reactive 2-chloro position into the desired 2-oxo functionality, yielding the stable quinolin-2(1H)-one tautomer.[3]
General Experimental Protocol
The following protocol is a representative method adapted from procedures for analogous compounds.[3][4]
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Step 1: Synthesis of 2,4-Dichloro-6-methoxyquinoline.
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add 4-methoxyaniline (1 equivalent) to a mixture of malonic acid (1.1 equivalents) and an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents).
-
Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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After completion, allow the mixture to cool to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.
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Filter the crude 2,4-dichloro-6-methoxyquinoline, wash with cold water, and dry under vacuum.
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-
Step 2: Selective Hydrolysis to 4-Chloro-6-methoxyquinolin-2(1H)-one.
-
Suspend the crude 2,4-dichloro-6-methoxyquinoline from Step 1 in a mixture of glacial acetic acid and concentrated hydrochloric acid.
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Heat the mixture to reflux for 4-6 hours. The hydrolysis of the C2-chloro group is favored under these conditions.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.
-
Filter the resulting precipitate, wash thoroughly with water to remove acid, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture to yield pure 4-Chloro-6-methoxyquinolin-2(1H)-one.[4]
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Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-Chloro-6-methoxyquinolin-2(1H)-one.
Spectroscopic Characterization
The structural confirmation of 4-Chloro-6-methoxyquinolin-2(1H)-one relies on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy (-OCH₃) protons around 3.9 ppm. A singlet for the C3-H proton would appear in the aromatic region. The remaining aromatic protons on the benzene ring will exhibit a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet) consistent with a 1,2,4-trisubstituted benzene ring. The N-H proton will appear as a broad singlet, which is exchangeable with D₂O.
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Mass Spectrometry (MS): The mass spectrum will display a distinct molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is the characteristic isotopic signature of a compound containing one chlorine atom.[5]
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Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak around 1650-1670 cm⁻¹ corresponding to the amide C=O stretch and a broad absorption in the 3100-3300 cm⁻¹ region for the N-H stretch.
Chemical Reactivity and Synthetic Utility
The primary site of reactivity on 4-Chloro-6-methoxyquinolin-2(1H)-one is the carbon atom at the C4 position. The electron-withdrawing nature of the quinolinone ring system and the nitrogen atom activates the C4-Cl bond, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions.[6][7]
Nucleophilic Aromatic Substitution (SNAr) at C4
The chlorine atom serves as a good leaving group, allowing for the introduction of a wide variety of functional groups at this position. This versatility makes the molecule a valuable scaffold in the synthesis of biologically active compounds. Common nucleophiles include amines, hydrazines, thiols, and alkoxides.
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Amination: Reaction with primary or secondary amines introduces amino substituents, a common step in the synthesis of kinase inhibitors and other pharmaceutical agents.
-
Hydrazination: Treatment with hydrazine hydrate yields the 4-hydrazino derivative, which is a versatile intermediate for constructing fused heterocyclic systems like triazolo-quinolines.[6]
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Thiolation: Reaction with thiols or thiourea can be used to introduce sulfur-containing moieties.[6]
These transformations significantly expand the chemical space accessible from this single intermediate, underscoring its importance in diversity-oriented synthesis.
Reactivity Diagram
Caption: Key nucleophilic substitution reactions at the C4 position.
Safety and Handling
General Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Refer to the specific Safety Data Sheet (SDS) from the supplier before use.
References
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ResearchGate. (PDF) Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Available at: [Link]
-
PubChem. 4-Chloro-6-methoxy-2-methylquinoline. Available at: [Link]
-
Semantic Scholar. Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Available at: [Link]
-
PubChem. 4-Chloro-6-methoxyquinolin-7-ol. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]
-
ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]
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